N-(2-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide
Overview
Description
Scientific Research Applications
Anticancer Properties
Research on derivatives and analogs of N-(2-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide indicates significant anticancer activity. For instance, the design and synthesis of MGCD0103, an orally active histone deacetylase inhibitor, demonstrates selective inhibition of HDACs 1-3 and 11, leading to cancer cell proliferation blockage, apoptosis, and significant antitumor activity in vivo (Zhou et al., 2008). These findings underscore the potential of related compounds in cancer therapy.
Drug Synthesis and Quality Control
The compound has relevance in the synthesis and quality control of pharmaceutical drugs. For example, nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, indicating the importance of structural analogs in ensuring the purity and efficacy of medicinal compounds (Ye et al., 2012).
Antimalarial and COVID-19 Applications
A theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs using computational calculations and molecular docking studies reveals the significant activity of these compounds against the virus. The study highlights the compounds' reactivity and efficacy, suggesting a promising avenue for COVID-19 treatment research (Fahim & Ismael, 2021).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Substituted benzamides have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the potential for therapeutic applications in treating various cancers by inhibiting angiogenesis (Borzilleri et al., 2006).
Polymer Science Applications
In polymer science, related compounds serve as precursors in the synthesis of polymers with specific properties. For instance, the synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile explore the creation of materials with high glass transition temperatures and thermal stability, indicating the role of such compounds in advanced material science (Saxena et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-17(19-12-15-4-1-2-10-18-15)13-6-8-14(9-7-13)20-25(22,23)16-5-3-11-24-16/h1-11,20H,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIUXNQCEPOHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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